

# The Crystalline Architecture of Sodium Tetrahydridoaluminate: A Comprehensive Technical Guide

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Compound of Interest		
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#### **Abstract**

Sodium tetrahydridoaluminate (NaAlH4), also known as sodium alanate, is a complex metal hydride that has garnered significant research interest, primarily for its potential as a hydrogen storage material. A thorough understanding of its crystalline structure is paramount for optimizing its properties for various applications. This technical guide provides an in-depth analysis of the crystallographic characteristics of sodium tetrahydridoaluminate, its decomposition products, and the experimental methodologies employed for their characterization. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are engaged with complex metal hydrides.

#### Introduction

Sodium tetrahydridoaluminate is a white crystalline solid that serves as a powerful reducing agent and a candidate for reversible hydrogen storage.[1][2] Its crystal structure is composed of sodium cations (Na<sup>+</sup>) and tetrahedral aluminate anions ([AlH<sub>4</sub>]<sup>-</sup>).[3] The arrangement of these ions in the solid state dictates the material's physical and chemical properties, including its hydrogen storage capacity and decomposition kinetics. This guide will delve into the intricacies of the crystalline structure of NaAlH<sub>4</sub> and its intermediate decomposition product, sodium hexahydridoaluminate (Na<sub>3</sub>AlH<sub>6</sub>).



# **Crystalline Structure of Sodium Tetrahydridoaluminate (α-NaAlH<sub>4</sub>)**

At ambient conditions, sodium tetrahydridoaluminate crystallizes in a tetragonal system. The primary phase, denoted as  $\alpha$ -NaAlH<sub>4</sub>, is characterized by the space group I4<sub>1</sub>/a.[4]

### **Crystallographic Data**

The fundamental crystallographic parameters for α-NaAlH<sub>4</sub> have been determined through various experimental techniques, including X-ray and neutron diffraction, as well as computational methods like Density Functional Theory (DFT).[5][6] A summary of this data is presented in Table 1.

Parameter	Value (Neutron Diffraction @ 295 K)[6]	Value (DFT)[5]
Crystal System	Tetragonal	Tetragonal
Space Group	I41/a	I41/a
a (Å)	5.0119(1)	5.02
c (Å)	11.3147(5)	11.34
α (°)	90	90
β (°)	90	90
γ (°)	90	90
Z	4	4
Volume (ų)	284.24	286.23

Table 1. Crystallographic data for  $\alpha$ -NaAlH<sub>4</sub>.

#### **Atomic Coordinates and Bonding**

Within the unit cell, the sodium and aluminum atoms occupy specific Wyckoff positions. The sodium atoms are coordinated to eight hydrogen atoms from eight different [AlH<sub>4</sub>]<sup>-</sup> tetrahedra,



forming a distorted square antiprism geometry.[6] The aluminum atoms are tetrahedrally coordinated to four hydrogen atoms.[4] Key bond lengths are summarized in Table 2.

Bond	Bond Length (Å) @ 295 K[6]
Al-H	1.626(2)
Na-H	2.431(2)
Na-H	2.439(2)

Table 2. Selected interatomic distances in α-NaAlH<sub>4</sub>.

## **Phase Transitions and Decomposition Products**

Sodium tetrahydridoaluminate undergoes a two-step decomposition upon heating, releasing hydrogen gas.[2] This process involves the formation of an intermediate phase, sodium hexahydridoaluminate (Na<sub>3</sub>AlH<sub>6</sub>).

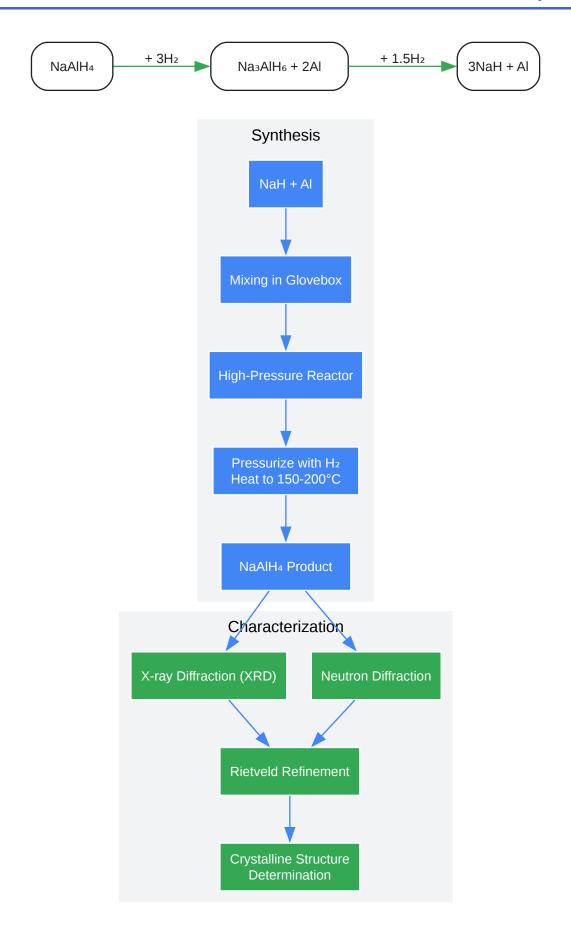
#### **The Decomposition Pathway**

The thermal decomposition of NaAlH4 proceeds as follows:

- 3NaAlH<sub>4</sub> → Na<sub>3</sub>AlH<sub>6</sub> + 2Al + 3H<sub>2</sub>
- Na<sub>3</sub>AlH<sub>6</sub> → 3NaH + Al + 3/2 H<sub>2</sub>

This multi-step process is a critical aspect of its application in hydrogen storage. The following diagram illustrates this decomposition pathway.







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